molecular formula C25H31NO8 B607502 Fmoc-NH-PEG4-CH2COOH CAS No. 437655-95-3

Fmoc-NH-PEG4-CH2COOH

Cat. No. B607502
CAS RN: 437655-95-3
M. Wt: 473.52
InChI Key: XPNLDOFYRFOXLR-UHFFFAOYSA-N
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Description

Fmoc-NH-PEG4-CH2COOH is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .


Synthesis Analysis

Fmoc-NH-PEG4-CH2COOH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular formula of Fmoc-NH-PEG4-CH2COOH is C25H31NO8 . It contains an Fmoc-protected amine and a terminal carboxylic acid .


Chemical Reactions Analysis

The Fmoc group in Fmoc-NH-PEG4-CH2COOH can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .


Physical And Chemical Properties Analysis

The molecular weight of Fmoc-NH-PEG4-CH2COOH is 473.5 g/mol . It appears as a viscous liquid . The compound has a topological polar surface area of 113 Ų .

Scientific Research Applications

Drug Delivery Systems

Fmoc-NH-PEG4-CH2COOH: is utilized in the development of drug delivery systems due to its PEG linker which contains an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer enhances solubility in aqueous media, making it ideal for creating stable drug conjugates. The Fmoc group can be deprotected to reveal a free amine, which can then be used for further conjugation to drugs, ensuring a controlled release .

Nanotechnology

In nanotechnology, Fmoc-NH-PEG4-CH2COOH serves as a building block for the synthesis of nanomaterials. Its ability to increase solubility and biocompatibility makes it a valuable component in the design of nanocarriers for therapeutic agents, providing a versatile platform for targeted drug delivery .

Antibody-Drug Conjugates (ADCs)

This compound is a cleavable ADC linker used in the synthesis of antibody-drug conjugates . The linker’s stability and cleavability are crucial for the effective delivery and release of the drug at the target site, making Fmoc-NH-PEG4-CH2COOH a significant contributor to the development of ADCs .

PROTAC Linkers

Fmoc-NH-PEG4-CH2COOH: is also employed as a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are molecules designed to degrade specific proteins within cells. The PEG-based linker plays a critical role in the molecule’s ability to bind to the target protein and the E3 ubiquitin ligase, leading to the protein’s degradation .

Tissue Engineering

The compound’s derivatives, particularly the Fmoc-derivatives, have shown the capability to form hydrogels that can act as potential materials for tissue engineering. These hydrogels support cell adhesion, survival, and duplication, making them suitable for creating scaffolds that mimic the natural extracellular matrix in tissues .

Biomedical Applications

Fmoc-NH-PEG4-CH2COOH: is used in various biomedical applications, including the development of new materials and functional coatings that are polyethylene glycol-modified. These applications take advantage of the compound’s ability to react with primary amine groups to form stable amide bonds, which is essential in creating biocompatible surfaces .

Mechanism of Action

Target of Action

Fmoc-NH-PEG4-CH2COOH is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific antibodies and proteins that are being linked in these constructs.

Mode of Action

Instead, it forms a bridge between two other molecules, allowing them to function together as a single unit . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .

Biochemical Pathways

The biochemical pathways affected by Fmoc-NH-PEG4-CH2COOH are dependent on the specific molecules it is linking. In the case of ADCs, the antibody component of the conjugate determines the target cell, while the drug component determines the biochemical pathway that is ultimately affected . Similarly, for PROTACs, one ligand is for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of Fmoc-NH-PEG4-CH2COOH are largely determined by the molecules it is linked to. As a part of an ADC or PROTAC, it would be subject to the same Absorption, Distribution, Metabolism, and Excretion (ADME) properties as the conjugate as a whole .

Result of Action

The result of the action of Fmoc-NH-PEG4-CH2COOH is the formation of a stable ADC or PROTAC that can deliver a drug to a specific target cell or degrade a specific protein, respectively . The ultimate cellular effects are therefore determined by the action of the drug or the degradation of the target protein.

Action Environment

The action of Fmoc-NH-PEG4-CH2COOH can be influenced by various environmental factors. For example, the hydrophilic PEG spacer increases solubility in aqueous media . Additionally, the stability of the amide bond formed by the terminal carboxylic acid can be influenced by pH and the presence of certain enzymes .

Future Directions

Fmoc-NH-PEG4-CH2COOH is a promising compound in the field of drug delivery due to its role as a PEG linker . It is expected to have wide applications in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .

properties

IUPAC Name

2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO8/c27-24(28)18-33-16-15-32-14-13-31-12-11-30-10-9-26-25(29)34-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNLDOFYRFOXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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